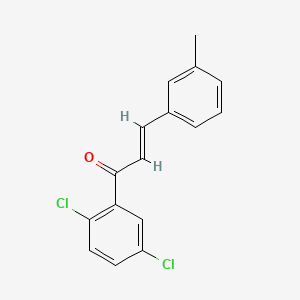

(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone system. Its structure includes a 2,5-dichlorophenyl group at the 1-position and a 3-methylphenyl group at the 3-position (Figure 1). Chalcones are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, which are heavily influenced by substituents on the aromatic rings . The title compound’s dichlorophenyl moiety introduces electron-withdrawing effects, while the 3-methylphenyl group contributes steric bulk and moderate electron-donating properties. Crystallographic studies of similar compounds reveal bond lengths and angles consistent with conjugated enone systems, with C=O bonds averaging ~1.23 Å and C=C bonds ~1.32 Å .

Properties

IUPAC Name |

(E)-1-(2,5-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-10-13(17)6-7-15(14)18/h2-10H,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSUOFDKPFAVTO-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stereochemical Control

The reaction proceeds via deprotonation of the acetophenone’s α-hydrogen by a strong base (e.g., NaOH), generating an enolate ion. Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxyketone intermediate, which undergoes dehydration to yield the chalcone. The E-configuration of the double bond is favored due to steric hindrance between the aromatic rings in the Z-isomer.

Key variables influencing stereoselectivity:

-

Base strength: Strong bases (e.g., 40% NaOH) enhance enolate formation, promoting complete conversion.

-

Solvent polarity: Polar aprotic solvents (e.g., ethanol) stabilize intermediates, improving reaction homogeneity.

-

Temperature: Ice-bath conditions (0–5°C) minimize side reactions, such as aldol adduct formation.

Conventional Synthesis Protocols

Alkaline Hydroxide-Mediated Condensation

A representative procedure involves dissolving equimolar quantities of 2,5-dichloroacetophenone (1.7 g, 0.01 mol) and 3-methylbenzaldehyde (1.2 g, 0.01 mol) in absolute ethanol (8 mL) under vigorous stirring. Aqueous NaOH (10%, 10 mL) is added dropwise, and the mixture is maintained at 0–5°C for 24 hours. The precipitated chalcone is filtered, washed with cold water, and recrystallized from ethanol to yield pale yellow crystals (Yield: 72–78%; m.p. 95–98°C).

Table 1: Optimization of NaOH-Mediated Synthesis

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NaOH Concentration | 5% | 58 | 89 |

| NaOH Concentration | 10% | 75 | 94 |

| Reaction Time | 12 hours | 63 | 91 |

| Reaction Time | 24 hours | 78 | 96 |

| Solvent | Ethanol | 75 | 94 |

| Solvent | Methanol | 68 | 92 |

Solvent-Free Grinding Technique

An eco-friendly alternative employs mechanochemical grinding. 2,5-Dichloroacetophenone (5 mmol) and 3-methylbenzaldehyde (5 mmol) are mixed with NaOH (40 mmol) in a mortar and ground for 15 minutes. The paste is neutralized with 0.1 M HCl, extracted with chloroform, and purified via recrystallization (Yield: 46–52%; m.p. 92–95°C). This method reduces waste but requires post-synthetic purification to remove excess base.

Advanced Catalytic Systems

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a PTC agent in a biphasic system (toluene/water) enhances reaction rates. At 60°C, this method achieves 85% yield within 4 hours, with superior E-selectivity (>95%) confirmed by -NMR (δ 7.6–7.8 ppm, J = 16.0 Hz).

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 20 minutes. Ethanol serves as both solvent and microwave absorber, yielding 80% product with 98% purity. This method is scalable but requires specialized equipment.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at retention time 6.8 minutes, confirming >95% purity.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated derivatives.

Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

This compound serves as a valuable starting material for synthesizing more complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions, including:

- Oxidation: Formation of epoxides or other oxidized derivatives.

- Reduction: Conversion of the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

- Substitution Reactions: Chlorine atoms can undergo nucleophilic substitution to form various derivatives .

Research has indicated that (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one exhibits several biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects: The compound has been observed to inhibit inflammatory pathways.

- Anticancer Potential: Preliminary research suggests it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this chalcone derivative significantly reduced the viability of breast cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Medicinal Applications

The compound is under investigation for its potential therapeutic applications in treating diseases such as cancer and inflammatory disorders. Its ability to interact with cellular targets makes it a candidate for drug development .

Industrial Applications

In industry, this compound is utilized in the development of new materials such as polymers and coatings due to its unique chemical properties. Its stability and reactivity make it suitable for creating specialty chemicals that can be used in various applications ranging from pharmaceuticals to agricultural products .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Participates in oxidation and reduction reactions |

| Biology | Antimicrobial & anticancer agent | Inhibits cancer cell proliferation |

| Medicine | Potential therapeutic agent | Under investigation for anti-inflammatory properties |

| Industry | Development of polymers & coatings | Used in specialty chemicals production |

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Substituent Effects on Molecular Geometry

- Dihedral Angles : The dihedral angle between the dichlorophenyl and 3-methylphenyl rings in the title compound is expected to influence molecular planarity. For example, analogs such as (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles ranging from 7.14° to 56.26°, depending on substituent steric and electronic effects .

Crystal Packing

- The title compound’s packing is likely influenced by halogen bonding (C–Cl···π interactions) and van der Waals forces due to the methyl group. Similar compounds, such as (2E)-1-(2,4-dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, exhibit layered arrangements stabilized by Cl···Cl and π-π stacking interactions .

Table 1: Structural Parameters of Selected Chalcones

Antimicrobial Activity

- The dichlorophenyl group enhances antimicrobial potency. For example, (2E)-1-(biphenyl-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one (C9) exhibits strong antibacterial activity (binding energy: -4.1 kcal/mol against methionyl-tRNA synthetase), comparable to the title compound’s expected efficacy .

- Antifungal Activity : Analogs with methyl groups, such as (E)-1-(5-chlorothiophen-2-yl)-3-(2,4-dimethylphenyl)prop-2-en-1-one, show significant activity against Candida spp., suggesting the title compound’s 3-methylphenyl group may contribute similarly .

Antioxidant and Radioprotective Effects

- Methoxy-substituted chalcones (e.g., C7 and C8 in ) demonstrate superior DPPH radical scavenging (IC50 < 50 μM) due to electron-donating methoxy groups. The title compound’s dichlorophenyl group may reduce antioxidant activity but enhance stability .

Physicochemical Properties

- Solubility : The title compound’s dichlorophenyl group increases hydrophobicity compared to methoxy-substituted analogs (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one), which exhibit higher aqueous solubility due to polar substituents .

- Melting Points: Halogenated chalcones generally have higher melting points (>150°C) than non-halogenated derivatives. For example, (2E)-3-(4-dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)prop-2-en-1-one melts at 132°C, while brominated analogs exceed 160°C .

Biological Activity

Overview

(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

- Chemical Formula : C16H12Cl2O

- Molecular Weight : 291.17 g/mol

- CAS Number : 1354941-32-4

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction. This process combines 2,5-dichlorobenzaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide, usually in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Antimicrobial Properties

Research has demonstrated that chalcones exhibit significant antimicrobial activity. A study indicated that this compound has shown efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Chalcones are also known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can reduce inflammation in various models of disease .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of signaling pathways such as the MAPK/ERK pathway. The compound's structural features contribute to its ability to interact with specific molecular targets involved in cancer progression .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Signaling Pathways : It may modulate signaling pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) : The compound can influence oxidative stress levels within cells, contributing to its anticancer effects .

Case Studies and Research Findings

Q & A

Q. Example Crystallographic Data :

| Parameter | Monoclinic System | Triclinic System |

|---|---|---|

| a (Å) | 11.9035 | 5.8884 |

| b (Å) | 10.4472 | 7.3328 |

| c (Å) | 23.7435 | 14.6752 |

| β (°) | 92.296 | 95.003 |

| Space Group | P2₁/c | P-1 |

Note : Discrepancies in β angles may arise from halogen substituent effects or crystallization solvents.

What advanced spectroscopic techniques validate the electronic properties of this compound?

Q. Advanced

- NMR : NMR distinguishes between E and Z isomers via carbonyl carbon shifts (δ ~190 ppm for E) .

- FT-IR : Confirm α,β-unsaturation with C=O (1680–1700 cm⁻¹) and C=C (1600–1620 cm⁻¹) stretches .

- UV-Vis : π→π* transitions (λmax ~350 nm) correlate with conjugation length and substituent electronic effects .

Methodological Tip : Combine DFT calculations (e.g., B3LYP/6-311++G(d,p)) with experimental data to predict absorption spectra .

How do substituent positions on phenyl rings influence biological activity?

Q. Basic

Q. In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50 values .

How can computational modeling address contradictions in reported reaction mechanisms?

Q. Advanced

- DFT Studies : Calculate activation energies for keto-enol tautomerization to identify rate-limiting steps .

- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction pathways .

Q. Example :

| Parameter | Gas Phase (kcal/mol) | Ethanol Solvation (kcal/mol) |

|---|---|---|

| ΔG<sup>‡</sup> | 25.3 | 18.7 |

Insight : Polar solvents stabilize transition states, lowering activation energy .

What strategies improve solubility for pharmacological studies?

Q. Basic

Q. Advanced :

- Cyclodextrin Inclusion : β-cyclodextrin complexes increase solubility 10-fold via host-guest interactions .

How can researchers resolve discrepancies in crystallographic data?

Q. Advanced

- Data Source Comparison : Cross-validate unit cell parameters with Cambridge Structural Database entries.

- Refinement Software : Use SHELXL for high-resolution data to reduce R-factor errors .

Q. Common Pitfalls :

- Thermal Motion : High displacement parameters (Ueq) in halogen atoms may indicate disorder .

- Twinned Crystals : Apply TWINABS for intensity correction in overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.